1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Vorbereitungsmethoden
The synthesis of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. In biology, it is used as a probe to study biochemical pathways and molecular interactions. In industry, it can be utilized as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar fused ring system but differ in their specific ring structures and substituents
Eigenschaften
Molekularformel |
C6H9N3O |
---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H9N3O/c1-9-6-5(4-8-9)7-2-3-10-6/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
KGKKTCVNWRHJQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)NCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.